molecular formula C8H12FNO2 B2515223 1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one CAS No. 2305452-38-2

1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one

Cat. No. B2515223
CAS RN: 2305452-38-2
M. Wt: 173.187
InChI Key: NOXRKLCNSAHAMB-RNFRBKRXSA-N
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Description

1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is also known as FPOP and is a derivative of the amino acid cysteine. FPOP has been extensively studied for its ability to modify proteins and has been used in a variety of research applications.

Mechanism of Action

The mechanism of action of FPOP involves the modification of cysteine residues within a protein. FPOP reacts with cysteine residues to form a covalent adduct, which can then be analyzed using mass spectrometry. The modification of cysteine residues can provide information on protein structure and function, as well as protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPOP are dependent on the specific protein being studied. FPOP has been shown to modify a variety of proteins, including enzymes, receptors, and transcription factors. The modification of these proteins can alter their function and lead to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPOP in lab experiments is its ability to selectively modify specific amino acid residues within a protein. This allows researchers to investigate the role of specific amino acids in protein function and can provide insights into disease mechanisms. However, FPOP has limitations in terms of its stability and reactivity. FPOP can degrade over time and can react with other amino acids besides cysteine, which can complicate data interpretation.

Future Directions

There are several future directions for research involving FPOP. One area of interest is the development of new methods for protein modification using FPOP. This could involve the use of different reaction conditions or modifications to the FPOP molecule itself. Another area of interest is the application of FPOP in drug discovery and development. FPOP could be used to investigate the binding of potential drug candidates to specific proteins, which could provide insights into drug mechanisms of action. Finally, FPOP could be used in clinical research to investigate disease mechanisms and potential drug targets.
Conclusion:
In conclusion, 1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one is a chemical compound that has significant potential for use in scientific research. FPOP has been extensively studied for its ability to selectively modify specific amino acid residues within a protein and has been used in a variety of research applications. While FPOP has limitations in terms of its stability and reactivity, there are several future directions for research involving FPOP that could lead to new discoveries in protein structure and function, drug discovery, and disease mechanisms.

Synthesis Methods

The synthesis of FPOP involves the reaction of cysteine with acrolein, which results in the formation of FPOP. This reaction is typically carried out in a solvent such as water or ethanol and requires careful control of reaction conditions such as temperature and pH. The yield of FPOP can be improved by using excess cysteine and optimizing reaction conditions.

Scientific Research Applications

FPOP has been used in a variety of scientific research applications, including protein modification, protein-protein interactions, and protein folding studies. FPOP is particularly useful for studying protein structure and function because it can selectively modify specific amino acid residues within a protein. This allows researchers to investigate the role of specific amino acids in protein function and can provide insights into disease mechanisms.

properties

IUPAC Name

1-[(3R,4R)-4-fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO2/c1-2-8(12)10-4-3-6(9)7(11)5-10/h2,6-7,11H,1,3-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXRKLCNSAHAMB-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C(C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CC[C@H]([C@@H](C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one

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